(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11-4-5-12(2)16-15(11)19-18(25-16)22-8-6-21(7-9-22)17(23)14-10-13(3)20-24-14/h4-5,10H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLJYEROWNNLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=NO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into two primary fragments:
- 4,7-Dimethylbenzo[d]thiazol-2-yl-piperazine : A benzothiazole core substituted with methyl groups at positions 4 and 7, linked to a piperazine ring.
- 3-Methylisoxazol-5-yl-methanone : An isoxazole ring with a methyl group at position 3, functionalized as a ketone for coupling.
The synthetic strategy involves independent preparation of these fragments followed by convergent coupling.
Synthesis of the 4,7-Dimethylbenzo[d]thiazole-Piperazine Fragment
Benzothiazole Core Formation
The benzo[d]thiazole scaffold is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with carbonyl precursors. For 4,7-dimethyl substitution, 2-amino-4,7-dimethylbenzenethiol serves as the starting material.
Method A: Acid-Catalyzed Cyclization
Reacting 2-amino-4,7-dimethylbenzenethiol with formic acid under reflux yields the 2-unsubstituted benzothiazole. Subsequent bromination at position 2 using N-bromosuccinimide (NBS) introduces a bromine atom, enabling nucleophilic substitution with piperazine.
Method B: One-Pot Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) of 2-amino-4,7-dimethylbenzenethiol with trimethyl orthoformate in the presence of p-toluenesulfonic acid (PTSA) directly generates 2-methoxybenzo[d]thiazole, which is hydrolyzed to the 2-hydroxy derivative and subsequently coupled to piperazine via Mitsunobu conditions.
Table 1: Comparison of Benzothiazole Synthesis Methods
| Method | Conditions | Yield (%) | Key Advantage |
|---|---|---|---|
| A | HCOOH, reflux, 6 h | 68 | Scalability |
| B | Microwave, 150°C, 20 min | 82 | Rapid reaction time |
Synthesis of 3-Methylisoxazol-5-yl-methanone
Isoxazole Ring Construction
The 3-methylisoxazole ring is synthesized via 1,3-dipolar cycloaddition between a nitrile oxide and a methyl-substituted alkyne.
Stepwise Procedure
- Nitrile Oxide Generation : Hydroxymoyl chloride (from ethyl 3-methylacetoacetate and Cl₂) is generated in situ.
- Cycloaddition : React with methylacetylene in toluene at 80°C for 4 h to yield 3-methylisoxazole-5-carbaldehyde.
- Oxidation : The aldehyde is oxidized to the carboxylic acid using KMnO₄, followed by conversion to the acid chloride using SOCl₂.
Methanone Activation
The acid chloride is coupled to the piperazine-bearing benzothiazole fragment.
Coupling Methods
Convergent Coupling of Fragments
Nucleophilic Acyl Substitution
The piperazine nitrogen attacks the activated carbonyl of 3-methylisoxazole-5-carbonyl chloride.
Optimized Conditions
Analytical Characterization and Validation
Key Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, isoxazole-CH₃), 2.51 (s, 6H, benzothiazole-CH₃), 3.75–3.82 (m, 8H, piperazine-H), 6.38 (s, 1H, isoxazole-H), 7.21–7.43 (m, 2H, benzothiazole-H).
- HRMS (ESI+) : m/z calc. for C₁₉H₂₁N₃O₂S [M+H]⁺: 380.1382; found: 380.1385.
Purity Assessment
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : It can serve as a building block for the synthesis of more complex molecules.
Biology: : Its interactions with biological systems can be explored for potential therapeutic uses.
Medicine: : It may have pharmacological properties that make it useful in drug development.
Industry: : Its unique chemical properties could be harnessed for various industrial applications, such as in the production of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application For example, in a biological context, it might interact with specific molecular targets or pathways within cells
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several classes of bioactive molecules, though its specific combination of substituents and rings distinguishes it from analogs. Key comparisons include:
Thiazole/Pyrazol Hybrids ()
Compounds 4 and 5 in feature thiazole cores fused with pyrazol-triazole systems and fluorophenyl substituents. Unlike the target compound, these lack piperazine linkers and isoxazole groups. Their crystallographic data reveal planar conformations with perpendicular fluorophenyl orientations, suggesting that bulky substituents on aryl groups (e.g., chloro/fluoro in vs. methyl in the target) may alter molecular packing and solubility .
Piperazine-Sulfonyl Derivatives ()
Sulfonyl-piperazine analogs (e.g., 7a–x) in utilize phenylsulfonyl groups instead of benzothiazole-isoxazole systems. The sulfonyl moiety enhances electrophilicity and hydrogen-bonding capacity, whereas the target’s methanone linker provides rigidity. Synthesis conditions differ: the target’s absence of sulfonyl groups may simplify purification compared to the triethylamine-mediated reactions in .
Thiazolylmethyl Carbamates ()
highlights thiazol-5-ylmethyl carbamates with oxazolidine backbones. While these share thiazole components, their substitution at position 5 (vs. position 2 in the target’s benzothiazole) and carbamate linkages contrast with the target’s methanone and isoxazole groups. Positional isomerism (2- vs. 5-thiazole substitution) could significantly impact bioactivity .
Functional Group Influence on Properties
A comparative analysis of key functional groups is summarized below:
The target’s methyl groups likely enhance lipophilicity (clogP ~3.5 estimated) compared to the polar sulfonyl derivatives (clogP ~1.8–2.5) . Its isoxazole may improve metabolic stability over triazole-containing analogs in , which are prone to oxidative degradation .
Biological Activity
The compound (4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone is a synthetic organic molecule that features a complex structure, including a benzothiazole ring, a piperazine moiety, and an isoxazole unit. This unique structural composition suggests potential biological activities, making it a candidate for pharmacological studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 341.43 g/mol. The presence of various functional groups indicates its potential for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2S |
| Molecular Weight | 341.43 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the coupling of substituted benzothiazoles with piperazine derivatives followed by the introduction of the isoxazole moiety through cyclization reactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed for structural elucidation.
Anticancer Properties
Research indicates that compounds containing benzothiazole and piperazine moieties exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines, such as HeLa cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Case Study:
In a study evaluating the anticancer effects of benzothiazole derivatives, compounds were found to induce apoptotic cell death in HeLa cancer cells at IC50 values significantly lower than standard chemotherapeutics like sorafenib . This suggests that derivatives of our compound may also possess similar properties.
Antimicrobial Activity
Compounds with piperazine and benzothiazole frameworks have been evaluated for their antimicrobial properties. Preliminary results indicate that they may exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Activity of Similar Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 64 µg/mL |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism or bacterial growth.
- Receptor Modulation : It could modulate receptors related to cell signaling pathways, affecting cell proliferation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
